2-Hydroxy-6-methylquinoxaline

Description

Significance of Quinoxaline (B1680401) Derivatives in Chemical and Biological Sciences

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring, and its derivatives are of considerable interest in science. ijpsjournal.comnih.gov These compounds are versatile and serve as important intermediates in organic synthesis. tsijournals.com The structural backbone of quinoxaline is a key feature that underpins a wide range of biological activities. ijpsjournal.com

In the realm of medicinal chemistry, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities. They have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal agents. nih.govresearchgate.net Some quinoxaline-based compounds are components of commercially available drugs, such as the antibacterial and antineoplastic agent echinomycin. nih.gov The diverse therapeutic potential of these derivatives has spurred extensive research into their synthesis and biological evaluation. researchgate.net

Beyond pharmaceuticals, quinoxaline derivatives have found applications in materials science. They are used in the development of electroluminescent materials and as corrosion inhibitors for metals. ipp.ptjmaterenvironsci.com

Research Landscape and Emerging Trends Pertaining to 2-Hydroxy-6-methylquinoxaline

Research on this compound is an active area within the broader field of quinoxaline chemistry. Current investigations are focused on several key areas, including the development of efficient synthetic methodologies, detailed characterization of its chemical and physical properties, and the exploration of its potential applications.

A significant trend in the synthesis of quinoxaline derivatives, including this compound, is the move towards greener and more efficient catalytic methods. ijpsjournal.com The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds remains a common and effective route. nih.gov

Furthermore, there is a growing interest in the biological activities of this compound and its derivatives. Studies have explored their potential as antimicrobial and anti-inflammatory agents. sphinxsai.com The ability of the this compound scaffold to serve as a building block for more complex molecules with enhanced biological properties is a key driver of current research. researchgate.net The investigation of its coordination chemistry and the properties of its metal complexes is another emerging research frontier.

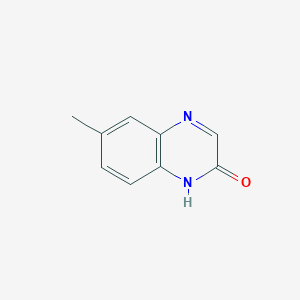

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGSKZGAUDHBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460795 | |

| Record name | 2-Hydroxy-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5762-64-1 | |

| Record name | 2-Hydroxy-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 2 Hydroxy 6 Methylquinoxaline

The synthesis of 2-Hydroxy-6-methylquinoxaline is most commonly achieved through the condensation reaction of 4-methyl-o-phenylenediamine with a suitable 1,2-dicarbonyl compound. One established method involves the reaction of 4-methyl-o-phenylenediamine with diethyl-dibromomalonate in methanol. sphinxsai.com Another approach utilizes the reaction of o-phenylenediamine (B120857) with ethyl pyruvate (B1213749) in n-butanol to yield the closely related 2-hydroxy-3-methylquinoxaline. nih.gov

The characterization of this compound relies on a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Data of this compound

| Technique | Observed Data |

| ¹H NMR (DMSO-d6) | δ 12.2 (d, 1H, OH), 7.8 (d, 1H, Ar-H), 7.21-7.26 (m, 2H, Ar-H), 2.5 (s, 3H, CH3) sphinxsai.com |

| IR (cm⁻¹) | 3569 (OH), 1669 (aromatic ring) sphinxsai.com |

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

Crystallographic Data

Chemical Reactivity and Mechanistic Studies of 2 Hydroxy 6 Methylquinoxaline

Electrochemical Behavior and Reduction Mechanisms of Quinoxalin-2-one Derivatives

The electrochemical reduction of quinoxalin-2-one derivatives, including 2-hydroxy-6-methylquinoxaline, has been a subject of detailed investigation. The pyrazine (B50134) ring within the quinoxaline (B1680401) structure is the primary electroactive center, undergoing a two-electron reduction process that is dependent on the pH of the solution. nih.gov

The mechanism commences with the protonation of the nitrogen atom at position 4. This step is crucial as it precedes the acceptance of an electron, leading to the formation of a semiquinone radical intermediate. nih.gov This radical species exhibits relative stability, particularly in acidic environments. nih.govresearchgate.net Further reduction of this intermediate is observable as a distinct current signal in electrochemical analyses. nih.govresearchgate.net The stability and subsequent reduction pathway of this radical are key features of the electrochemical behavior of these compounds. nih.gov

Studies employing techniques such as direct current polarography, differential pulse voltammetry, cyclic voltammetry, and coulometry have substantiated this reaction mechanism. nih.govresearchgate.net For instance, cyclic voltammetry of related compounds like 3-methylquinoxalin-2(1H)-one shows characteristic peaks corresponding to these reduction steps. researchgate.net In aprotic media, the electrochemical reduction of 2-substituted quinoxalines also proceeds through the formation of a radical anion, a finding supported by EPR spectra. abechem.com

It's important to note that quinoxalin-2-one derivatives exist in keto-enol tautomeric forms. While often referred to as hydroxo derivatives, spectroscopic and reactivity data suggest that the keto form is predominant. nih.govresearchgate.net

Table 1: Electrochemical Reduction Parameters for Quinoxalin-2-one Derivatives

| Compound | pH | E (V vs. SCE) | Reduction Process | Reference |

| 3-methylquinoxalin-2(1H)-one | 4 | -0.6 to -0.8 | Two-electron reduction | researchgate.net |

| 7-amino-3-methylquinoxalin-2(1H)-one | Acidic | Varies | Single wave reduction | nih.gov |

| General Quinoxalin-2-one | Acidic | pH-dependent | Two-step, two-electron reduction | nih.gov |

This table is for illustrative purposes and specific potential values can vary based on experimental conditions.

Reaction Pathways for Novel Heterocycle Formation (e.g., Tropolones, Benzimidazoles)

This compound and its derivatives serve as valuable synthons for the creation of more complex heterocyclic structures, such as tropolones and benzimidazoles.

The synthesis of 2-hetaryl-1,3-tropolones can be achieved through the acid-catalyzed reaction of methylene-active heterocycles, including quinoxalines, with 1,2-benzoquinone (B1198763) derivatives. nih.govrsc.org This reaction proceeds via an expansion of the o-quinone ring. rsc.org The mechanism involves an initial aldol (B89426) condensation to form an intermediate adduct, which then undergoes cyclization and rearrangement to yield the tropolone (B20159) system. rsc.orgbeilstein-journals.org For example, the reaction of 2-methylquinoxalines with o-chloranil leads to the formation of 2-(2-quinoxalyl)-4,5,6,7-tetrachloro-1,3-tropolones. beilstein-journals.org

Quinoxaline derivatives are also instrumental in the synthesis of benzimidazoles. rsc.orgnih.gov One method involves the reaction of o-phenylenediamines with carbonyl compounds. rsc.orgtsijournals.comtsijournals.com For instance, a protocol using trifluoroacetic acid facilitates the cyclization of N-protected o-phenylenediamines with carbonyl compounds at room temperature to produce benzimidazoles and quinoxalin-2(1H)-ones in moderate to good yields. rsc.org In some cases, the reaction of o-nitroanilines with certain reagents in the presence of a palladium catalyst can lead to a mixture of quinoxaline and benzimidazole (B57391) derivatives. researchgate.net

Oxidative and Reductive Transformations of Quinoxaline Derivatives

The quinoxaline scaffold can undergo a variety of oxidative and reductive transformations, leading to a diverse array of functionalized molecules.

Oxidative Transformations: The oxidation of a methyl group at the 2-position of the quinoxaline ring, such as in 2-methylquinoxaline (B147225), to a carboxylic acid is a significant transformation. researchgate.netacs.org This can be achieved using biocatalysts like the fungus Absidia repens or the bacterium Pseudomonas putida. acs.org For example, Pseudomonas putida mt-2 has been shown to oxidize 2-methylquinoxaline to 2-quinoxalinecarboxylic acid. researchgate.net Chemical methods, such as using o-iodoxybenzoic acid (IBX), can also facilitate the synthesis of quinoxaline derivatives through oxidative cyclization. semanticscholar.org Furthermore, the oxidation of 1,3-dicarbonyl compounds, which can be precursors to quinoxalines, to 1,2-dicarbonyl compounds can be achieved using an I2-TBHP catalytic system. acs.org

Reductive Transformations: The reduction of the quinoxaline ring is a key reaction. As discussed in the electrochemical section, the pyrazine ring is susceptible to a two-electron reduction. nih.gov This can be initiated electrochemically or through chemical reducing agents. nih.govresearchgate.net The reduction of quinoxaline 1,4-dioxides is a valuable synthetic route to obtain various quinoxaline derivatives. mdpi.com A range of reducing agents, including catalytic hydrogenation (H2/Pd-C), can be employed for this deoxygenation. mdpi.comsapub.org

A palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a direct synthesis of novel quinoxaline derivatives. rsc.orgrsc.org This method is notable for its operational simplicity and broad substrate scope. rsc.orgrsc.org The proposed mechanism involves the hydrogenation of the nitroaniline and catechol to form a diamine and a diketone, respectively, followed by nucleophilic addition and intramolecular dehydration. rsc.org

Nucleophilic Substitution Reactions in Quinoxaline Chemistry

The quinoxaline ring, particularly when appropriately substituted, is susceptible to nucleophilic substitution reactions. These reactions are a powerful tool for introducing a variety of functional groups onto the heterocyclic core.

The substitution of a halogen atom, such as chlorine at the 2-position, is a common strategy. For example, 2-chloro-3-methylquinoxaline (B189447) reacts with aromatic amines in the presence of a base to form 2-arylamino-3-methylquinoxalines. mdpi.com The reactivity in nucleophilic substitution is influenced by the nature of the substituent already present on the quinoxaline ring. mdpi.com Studies have shown that 2-monosubstituted quinoxalines with phenyl or butyl groups react readily with a range of nucleophiles, including alkyl, aryl, heteroaryl, and alkynyl nucleophiles, to yield 2,3-disubstituted quinoxalines. mdpi.com However, when the 2-substituent is an amine or an alkynyl group, the reaction is often limited to strong alkyl nucleophiles like n-BuLi. mdpi.com This is attributed to both steric and electronic effects of the substituents. mdpi.com

The general principles of nucleophilic substitution, such as the importance of a good leaving group and a potent nucleophile, are applicable. ksu.edu.sanih.gov The reaction can proceed through different mechanisms, such as SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions. ksu.edu.sapressbooks.pub

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of a related derivative, ethyl 2-hydroxy-6-methyl-quinoxaline-3-carboxylate, distinct signals corresponding to the different types of protons are observed. sphinxsai.com The methyl group (CH₃) protons appear as a singlet at approximately 2.5 ppm. sphinxsai.com The aromatic protons on the quinoxaline (B1680401) ring system show a multiplet in the region of 7.21-7.26 ppm and a doublet at 7.8 ppm. sphinxsai.com A notable downfield signal, a doublet at 12.2 ppm, is attributed to the hydroxyl (-OH) proton. sphinxsai.com The ethyl ester group protons are seen as a triplet at 1.4 ppm and a quartet at 4.5 ppm. sphinxsai.com

For the parent compound, 2-Hydroxy-6-methylquinoxaline, the expected ¹H NMR spectrum would similarly feature a singlet for the methyl protons and characteristic signals for the aromatic protons on the substituted benzene (B151609) ring. The hydroxyl proton would likely appear as a broad singlet at a downfield chemical shift.

Table 1: ¹H NMR Spectral Data for Ethyl 2-hydroxy-6-methyl-quinoxaline-3-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 1.4 | Triplet | 3H | -COOCH₂CH ₃ |

| 2.5 | Singlet | 3H | -CH ₃ |

| 4.5 | Quartet | 2H | -COOCH ₂CH₃ |

| 7.21-7.26 | Multiplet | 2H | Ar-H |

| 7.8 | Doublet | 1H | Ar-H |

| 12.2 | Doublet | 1H | -OH |

Data sourced from a study on quinoxaline derivatives. sphinxsai.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a derivative, 6-hydroxy-3-methylquinoxaline-2(1H)-one, the methyl carbon (CH₃) resonates at a chemical shift of approximately 20.3 ppm. tsijournals.com The carbon atoms of the aromatic ring and the quinoxaline core appear in the range of 110.2 ppm to 164.3 ppm. tsijournals.com Specifically, signals are observed at 110.2, 112.6, 117.8, 120.1, 142.9, 161.2, 161.5, and 164.3 ppm, corresponding to the various carbon environments within the molecule. tsijournals.com

Table 2: ¹³C NMR Spectral Data for 6-hydroxy-3-methylquinoxaline-2(1H)-one

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 20.3 | q, C H₃ |

| 110.2 | d |

| 112.6 | d |

| 117.8 | s |

| 120.1 | d |

| 142.9 | s |

| 161.2 | s |

| 161.5 | s |

| 164.3 | s |

Data from a study on the synthesis of quinoxaline derivatives. tsijournals.com

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In a related compound, ethyl 2-hydroxy-6-methyl-quinoxaline-3-carboxylate, the IR spectrum displays a characteristic absorption band at 3569 cm⁻¹, which is indicative of the hydroxyl (-OH) group. sphinxsai.com A strong absorption at 1738 cm⁻¹ corresponds to the carbonyl (>C=O) stretching of the ester group, and a band at 1669 cm⁻¹ is assigned to the aromatic ring stretching. sphinxsai.com For this compound itself, one would expect to see a prominent -OH stretching band and characteristic absorptions for the aromatic quinoxaline ring system.

Table 3: IR Spectral Data for Ethyl 2-hydroxy-6-methyl-quinoxaline-3-carboxylate

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3569 | -OH |

| 1738 | >C=O (ester) |

| 1669 | Aromatic ring |

Data from a study on new hydrazone and quinoxaline derivatives. sphinxsai.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of the closely related 2-methylquinoxaline (B147225) shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation of quinoxaline derivatives often involves characteristic losses of small molecules. For instance, under EI conditions, coumarin, a related heterocyclic compound, exhibits a loss of CO. benthamopen.com The fragmentation of this compound would be expected to show a molecular ion peak and fragment ions resulting from the loss of functional groups and cleavage of the ring system, providing further confirmation of its structure.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the molecular formula. For instance, the elemental analysis of a synthesized quinoxaline derivative, 2-carbomethoxy-3-hydroxy-6-methylquinoxaline-di-N-oxide, showed experimental values for carbon, hydrogen, and nitrogen that were in close agreement with the calculated values for its proposed molecular formula, C₁₁H₁₀N₂O₅. mdpi.com This validates the empirical and, subsequently, the molecular formula of the compound.

Chromatographic Techniques for Purity Assessment (e.g., TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and effective technique for assessing the purity of a compound. wisc.edu By spotting the compound on a TLC plate and developing it with a suitable solvent system, the presence of impurities can be detected as separate spots. phcogres.com The purity of synthesized quinoxaline derivatives is often checked using TLC on silica (B1680970) gel-G plates. sphinxsai.com A single spot on the chromatogram under various visualization methods indicates a high degree of purity for the compound. phcogres.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications for 2-Hydroxy-6-methylquinoxaline

There is no specific data in the reviewed literature concerning DFT studies on this compound. Theoretical investigations typically employ DFT to understand molecular properties, but such analyses for this particular compound have not been published. This includes the following areas:

Thermodynamic Studies of 2-Hydroxy-3-methylquinoxaline

While data for the target compound is unavailable, experimental and theoretical thermodynamic studies have been performed on the related isomer, 2-Hydroxy-3-methylquinoxaline. These studies provide valuable thermochemical data. acs.org

Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation in the gaseous phase for 2-Hydroxy-3-methylquinoxaline has been determined through static bomb combustion calorimetry and Calvet microcalorimetry. acs.org Theoretical calculations using Density Functional Theory (DFT) with the B3LYP/6-311G** functional have also been performed to determine the most stable geometries and support the experimental findings. acs.org

The experimentally derived standard molar enthalpy of formation for 2-Hydroxy-3-methylquinoxaline is presented in the table below.

| Compound | Formula | State | ΔfHₘ° (kJ·mol⁻¹) | Method |

| 2-Hydroxy-3-methylquinoxaline | C₉H₈N₂O | gas | -8.8 ± 4.9 | Experimental |

Table 1: Standard molar enthalpy of formation in the gaseous phase (at T = 298.15 K) for 2-Hydroxy-3-methylquinoxaline. acs.org

Assessment of Molecular Stability and Tautomerism

One of the key characteristics of 2-hydroxy-quinoxalines is their potential to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, the primary equilibrium is between the enol form (2-hydroxy) and the keto form (2-oxo or quinoxalin-2(1H)-one).

Theoretical investigations, particularly using Density Functional Theory (DFT), are instrumental in determining the relative stability of these tautomers. While specific studies on the 6-methyl derivative are not extensively documented, research on the parent compound, 2-hydroxyquinoxaline (B48720), provides significant insight. DFT calculations, such as those performed at the B3LYP/6-311G(d) level of theory, have been used to optimize the geometries of possible tautomers and calculate their energies. sci-hub.seresearchgate.net

These studies consistently show that the keto form is thermodynamically more stable than the enol form in the gas phase. sci-hub.se The energy difference is significant enough to suggest that the compound predominantly exists in the keto-form under standard conditions. The methyl group at the 6-position is not expected to alter this fundamental equilibrium, as the tautomerism occurs within the pyrazinone ring. The greater stability of the keto tautomer is a critical factor influencing the molecule's structural, spectroscopic, and chemical properties.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Enol Form (2-hydroxy) | DFT B3LYP/6-311G(d) | +10.81 | Less Stable |

| Keto Form (2-oxo) | DFT B3LYP/6-311G(d) | 0.00 | Most Stable |

Data in the table is based on the parent compound 2-hydroxyquinoxaline and serves as a representative example for the tautomeric stability analysis of its derivatives. sci-hub.se

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations are particularly valuable for understanding its conformational flexibility and the stability of its interactions with biological macromolecules, such as proteins or nucleic acids. africaresearchconnects.com

An MD simulation begins with a known structure, often a ligand-receptor complex predicted by molecular docking, and calculates the trajectory of the system by solving Newton's equations of motion for each atom. nih.gov This provides a detailed view of the dynamic behavior of the system, revealing how the ligand and receptor adapt to each other.

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, plateauing RMSD value suggests that the system has reached equilibrium and the complex is stable.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms. High RMSF values can indicate regions of high flexibility, which may be important for binding or function.

While specific MD simulation studies for this compound are not available, this technique is widely applied to quinoxaline (B1680401) derivatives to validate docking results and confirm the stability of predicted binding modes. africaresearchconnects.comrsc.org

| Simulation Parameter | Typical Value Range | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | 1-3 Å (for stable systems) | Indicates the stability of the protein-ligand complex over time. |

| RMSF of Ligand | < 2 Å | Measures the mobility of the ligand within the binding pocket. |

| Radius of Gyration (Rg) | Stable fluctuation around a mean value | Suggests the complex maintains its compact structure. |

This table presents typical parameters and interpretation ranges for MD simulations of ligand-protein complexes as a conceptual example.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov For this compound, docking studies are essential for identifying potential biological targets and elucidating the molecular basis of its activity. Quinoxaline derivatives have been extensively studied as inhibitors of various enzymes, including protein kinases like VEGFR-2 and EGFR. nih.govekb.egekb.eg

The docking process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate the binding affinity of numerous possible conformations. The results are typically ranked by a docking score, which estimates the free energy of binding (often in kcal/mol), with lower scores indicating a more favorable interaction.

The analysis of the docked pose reveals specific interactions that stabilize the complex, such as:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Pi-stacking and Cation-pi Interactions: Aromatic ring interactions that contribute to binding energy.

By identifying these interactions, molecular docking can predict how a molecule like this compound might bind to a specific protein target, providing a rationale for its potential biological activity and guiding the design of more potent analogs. rsc.org

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| VEGFR-2 Kinase | -8.5 | Cys919, Asp1046 | Hydrogen Bond |

| EGFR Kinase | -7.9 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| β-Tubulin | -7.2 | Cys241, Val318 | Hydrophobic, Pi-Sulfur |

This table provides a hypothetical representation of molecular docking results for this compound against known protein targets for the quinoxaline scaffold, illustrating the type of data generated.

Biological and Pharmacological Research of 2 Hydroxy 6 Methylquinoxaline Derivatives

Antimicrobial Activity Studies

Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov Research has demonstrated the efficacy of these compounds against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.

Studies on derivatives of the closely related 2-hydroxy-3-methylquinoxaline have provided insights into their antibacterial potential. A series of Schiff bases were synthesized from a 2-hydroxy-3-methylquinoxaline nucleus with an ether linkage. nih.gov Several of these compounds, including 4, 5a, 5c, 5d, 5e, 7a, and 7c, demonstrated high activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Notably, compounds 5c, 5d, 7a, 7c, and 7e were particularly effective against E. coli. nih.gov

In another study, a series of quinoxaline-based compounds were synthesized and evaluated for their antibacterial activity. Compounds 5m–5p showed good to moderate activity against S. aureus (MICs of 4–16 μg/mL) and B. subtilis (MICs of 8–32 μg/mL). nih.gov Compound 5p, in particular, exhibited the highest activity against these strains with MICs of 4 and 8 μg/mL, respectively. nih.gov This compound also showed potent broad-spectrum antibacterial effects against a range of other bacterial strains with low cytotoxicity. nih.gov

Table 1: Antibacterial Activity of 2-Hydroxy-3-methylquinoxaline Derivatives

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| 4 | Active | Active | Active | Active |

| 5a | Active | Inactive | Active | Active |

| 5c | Active | Active | Highly Active | Inactive |

| 5d | Active | Active | Highly Active | Active |

| 5e | Active | Active | Highly Active | Active |

| 7a | Active | Active | Highly Active | Active |

| 7c | Active | Active | Highly Active | Active |

| 7e | Not specified | Not specified | Highly Active | Not specified |

The antifungal properties of 2-hydroxy-3-methylquinoxaline derivatives have also been investigated. In one study, compounds 4, 6, and 7a displayed moderate activity against both Aspergillus niger and Candida albicans. nih.gov However, some derivatives showed selective activity; for instance, compounds 7b, 7c, 7d, and 7e were moderately active against A. niger but inactive against C. albicans. nih.gov Conversely, compounds 5a, 5b, 5c, 5d, and 5e showed no activity against A. niger. nih.gov

Furthermore, a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were synthesized and evaluated for their in vitro antifungal activity against Rhizoctonia solani. acs.orgnih.gov Compound 6p from this series was identified as a highly promising antifungal agent, with an EC50 of 0.16 μg·mL−1, which was more potent than the commercial fungicide carbendazim (EC50: 1.42 μg·mL−1). acs.orgnih.gov

Table 2: Antifungal Activity of 2-Hydroxy-3-methylquinoxaline Derivatives

| Compound | Aspergillus niger | Candida albicans |

|---|---|---|

| 4 | Moderate | Moderate |

| 5a, 5b, 5c, 5d, 5e | Inactive | Not specified |

| 6 | Moderate | Moderate |

| 7a | Moderate | Moderate |

| 7b, 7c, 7d, 7e | Moderate | Inactive |

Anti-inflammatory Response Evaluation

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX), cytokines, and mitogen-activated protein kinases (p38 MAPK). nih.gov While specific studies on 2-Hydroxy-6-methylquinoxaline are limited, the broader class of quinoxaline compounds has shown promise in this area. For example, some quinoxaline derivatives have been found to reduce carrageenan-induced paw edema in rats, a common model for acute inflammation. researchgate.net The anti-inflammatory potential of these compounds is often attributed to their ability to modulate various signaling pathways involved in the inflammatory response. nih.gov

Anticancer and Cytotoxic Investigations

The anticancer potential of quinoxaline derivatives is a significant area of research, with many compounds demonstrating cytotoxic activity against various cancer cell lines. ekb.egnih.govmdpi.com These derivatives can act through multiple mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. ekb.eg

For instance, a series of new 3-methylquinoxaline derivatives were designed and synthesized as VEGFR-2 inhibitors. ekb.eg Some of these compounds were evaluated for their in vitro cytotoxic activities against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines, with one compound showing potent inhibition of VEGFR-2 and significant cytotoxicity. ekb.eg In another study, a series of 6-chloroquinoxaline derivatives were synthesized and tested against HCT-116 and MCF-7 cell lines. ekb.eg One of these compounds exhibited greater cytotoxic activity against both cell lines than the reference drug doxorubicin and showed selectivity for cancer cells over normal human cells. ekb.eg

Table 3: Cytotoxic Activity of a 6-chloroquinoxaline Derivative (Compound 6)

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon Cancer) | 6.18 |

| MCF-7 (Breast Cancer) | 5.11 |

| Doxorubicin (HCT-116) | 9.27 |

| Doxorubicin (MCF-7) | 7.43 |

Antiviral Activity Assessments (e.g., Anti-HIV, Anti-VSV)

Quinoxaline derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and Vesicular Stomatitis Virus (VSV). nih.gov The antiviral mechanism of these compounds can involve targeting viral enzymes essential for replication, such as reverse transcriptase in the case of HIV. nih.gov

In the pursuit of novel anti-HIV agents, a series of quinoxaline derivatives were designed and evaluated. nih.gov Two of these derivatives, 7d and 7e, showed promising results and were suggested for further exploration to develop new anti-HIV drugs. nih.gov The development of quinoxaline-based compounds is seen as a growing area of interest for antiviral treatment due to their potential to interact with various molecular targets. nih.gov

Antitubercular Properties

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents, and quinoxaline derivatives have shown potential in this regard. nih.govmdpi.com Quinoxaline 1,4-dioxides, in particular, have been investigated for their antimycobacterial activity. nih.gov

One study focused on quinoxaline-2-carboxylic acid 1,4-dioxide derivatives and found that a compound with an ethoxycarbonyl group at position 2 of the quinoxaline ring displayed the most significant activity against various mycobacterial strains, including Mycobacterium tuberculosis. nih.gov Another study on quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives identified a compound, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, that was active in reducing bacterial counts in both the lungs and spleens of infected mice. nih.gov This compound was also found to be active against non-replicating bacteria adapted to low-oxygen conditions, which is a significant advantage in treating latent tuberculosis infections. nih.gov

Antimalarial and Antiprotozoal Activities

Quinoxaline derivatives have demonstrated significant potential as agents against parasitic diseases, including malaria and other protozoal infections. Research into these compounds has revealed promising activity against various parasitic strains.

A series of quinoline (B57606) derivatives, which share structural similarities with quinoxalines, have shown antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. The IC50 values for these compounds ranged from 0.328 to 5.483 µM for the 3D7 strain and 0.622 to 7.746 µM for the K1 strain researchgate.net. While not specific to this compound, this highlights the potential of the broader quinoline and quinoxaline class of compounds as antimalarials. The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation, a process crucial for the parasite's survival researchgate.net.

In the realm of antiprotozoal research, a study on n-butyl and iso-butyl quinoxaline-7-carboxylate-1,4-di-N-oxide derivatives provided detailed insights into their activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. The IC50 values for these compounds varied significantly based on the specific substitutions on the quinoxaline ring. For instance, against G. lamblia, some derivatives exhibited IC50 values in the nanomolar range, with the most potent compound showing an IC50 of 25.53 nM nih.gov. The study also highlighted a derivative with broad-spectrum antiparasitic activity, displaying high efficacy against all three protozoa nih.gov.

| Compound | Target Organism | IC50 (nM) |

|---|---|---|

| T-167 | Giardia lamblia | 25.53 |

| T-142 | Entamoeba histolytica | 9.20 |

| T-143 | Trichomonas vaginalis | 45.20 |

| T-143 | Giardia lamblia | 29.13 |

| T-143 | Entamoeba histolytica | 15.14 |

Other Pharmacological Effects (e.g., Antidepressant, Kinase Inhibition, Antithrombotic)

Beyond their antiparasitic properties, derivatives of the quinoxaline scaffold have been investigated for a variety of other pharmacological effects.

Antidepressant Activity: Research into quinoxalinone derivatives has revealed their potential as antidepressant agents. A study investigating 6-nitro-2(1H)-quinoxalinone and 2(1H)-quinoxalinone found that both compounds exhibited antidepressant-like effects in rodent models wisdomlib.orgresearchgate.net. The 2(1H)-quinoxalinone derivative, which is structurally analogous to this compound, significantly reduced depressive-like responses in the Forced Swim Test researchgate.net. Another study on quinoxaline-2,3(1H,4H)-dione derivatives also reported excellent antidepressant activities for some of its analogs researchgate.net.

Kinase Inhibition: Quinoxaline derivatives are recognized as a significant class of kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases. A study on quinoxaline derivatives as Apoptosis signal-regulated kinase 1 (ASK1) inhibitors identified a dibromo-substituted quinoxaline as a potent inhibitor with an IC50 value of 30.17 nM nih.gov. The study systematically explored the structure-activity relationship by modifying different parts of the quinoxaline scaffold, revealing that substitutions on the benzene (B151609) ring of the quinoxaline moiety significantly influenced inhibitory activity nih.gov.

| Compound Derivative | Target Kinase | IC50 (nM) |

|---|---|---|

| Dibromo-substituted quinoxaline (26e) | ASK1 | 30.17 |

| (S)-4-(1,1,1-trifluoropropane-2-yl) product (12e) | ASK1 | 46.32 |

| Cyclohexyl substituted product (12d) | ASK1 | 49.63 |

| Dimethyl substituted quinoxaline (26b) | ASK1 | ~70 |

| (R)-4-(1,1,1-trifluoropropane-2-yl) product (12f) | ASK1 | 2469.68 |

Antithrombotic Activity: While specific studies on this compound are limited, research on a related quinazolinone derivative, 6-methyl-1,2,3,5-tetrahydroimidazo[2,1-b] quinazolin-2-one, has demonstrated potent antithrombotic effects. This compound showed significant inhibition of platelet aggregation both in vitro and ex vivo, with EC50 levels less than 1 µg/ml in vitro nih.gov. It was also effective in various in vivo animal models of thrombosis nih.gov. This suggests that the 6-methyl-substituted quinoxaline/quinazoline core could be a promising scaffold for the development of new antithrombotic agents.

Structure-Activity Relationship (SAR) Studies and Mechanistic Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring system.

For antimalarial activity , SAR studies on quinoline analogs suggest that modifications at the 4-amino position can lead to potent antiplasmodial activity against both drug-sensitive and drug-resistant parasite strains researchgate.net. The mechanism of action is often linked to the inhibition of heme detoxification, a critical pathway for the parasite's survival within red blood cells.

In the context of antiprotozoal activity , a detailed SAR analysis of quinoxaline-1,4-di-N-oxide derivatives revealed several key insights. The introduction of substituted benzamides at the 2-position was found to be favorable for activity. Furthermore, the presence of a trifluoromethyl group at the 3-position led to an increase in giardicidal activity nih.gov. The nature of the ester group also played a significant role, with an aliphatic ester being more favorable than an aromatic one nih.gov. The proposed mechanism of action for some of these derivatives involves the inhibition of essential parasitic enzymes, such as triosephosphate isomerase in G. lamblia and thioredoxin reductase in E. histolytica nih.gov.

Regarding kinase inhibition , SAR studies on ASK1 inhibitors highlighted the importance of substitutions on the benzene ring of the quinoxaline core. The introduction of dibromo groups at positions 6 and 7 resulted in the most potent inhibitory activity in the series nih.gov. The mechanism of action for these kinase inhibitors generally involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signaling pathways crucial for cell proliferation and survival.

Advanced Applications and Emerging Research Areas

Materials Science Applications

Quinoxaline (B1680401) derivatives are widely recognized for their versatile electronic and photophysical properties, making them key components in the design of novel materials for electronic and optical devices. researchgate.net

Electroluminescent Materials

Quinoxaline derivatives are frequently employed as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgresearchgate.net The electron-deficient pyrazine (B50134) ring facilitates efficient electron injection and transport, a crucial characteristic for balanced charge carrier mobility and high device efficiency. nih.gov The introduction of substituents onto the quinoxaline core allows for the fine-tuning of the material's photophysical properties, such as emission color and quantum yield. rsc.org

For 2-Hydroxy-6-methylquinoxaline, the hydroxyl group (-OH) can act as an electron-donating group, potentially leading to intramolecular charge transfer (ICT) characteristics when combined with the electron-accepting quinoxaline core. This ICT character is often associated with strong fluorescence. The methyl group (-CH3) can enhance solubility and influence the solid-state packing of the molecules, which in turn affects the electroluminescent performance. While specific data for this compound is scarce, a look at related compounds illustrates the potential.

Table 1: Photoluminescent Properties of Selected Quinoxaline Derivatives

| Compound | Emission Maximum (nm) | Quantum Yield (%) | Application |

|---|---|---|---|

| 1H-Pyrazolo[3,4-b]quinoxaline derivative | 520-540 | ~100 | Green-emitting dopant in OLEDs rsc.org |

| Quinoxaline-Triarylamine Compound | Green Emission | Moderate | Hole-transporting and emitting layer in OLEDs rsc.org |

This table presents data for related quinoxaline derivatives to illustrate the potential of this class of compounds in electroluminescent applications, due to the lack of specific data for this compound.

Organic Semiconductors

The inherent electron-accepting nature of the quinoxaline moiety makes its derivatives promising candidates for n-type organic semiconductors in Organic Field-Effect Transistors (OFETs). nih.govfrontiersin.org The performance of these materials is highly dependent on their molecular structure, which influences their energy levels (LUMO and HOMO) and their ability to self-assemble into ordered structures that facilitate charge transport. frontiersin.org

The presence of a hydroxyl group in this compound could potentially be used for further functionalization, allowing for the attachment of solubilizing groups or moieties that promote desirable intermolecular interactions for improved charge mobility. The methyl group can also play a role in controlling the morphology of thin films. frontiersin.org Research on quinoxaline-based polymers has demonstrated their potential in achieving high charge carrier mobilities. frontiersin.org

Dyes and Pigments

Quinoxaline derivatives have been investigated for their use as dyes and pigments due to their strong absorption in the UV-visible region and excellent stability. mdpi.comnih.gov The extended π-conjugated system of the quinoxaline ring is responsible for its chromophoric properties. By introducing various substituents, the absorption and emission characteristics can be tailored for specific applications, such as in textile dyeing or as components in photoinitiating systems for polymerization. mdpi.comnih.gov Azo dyes, for instance, are a significant class of synthetic colorants, and heterocyclic compounds like quinoxalines can be used as coupling components in their synthesis. ajol.inforesearchgate.netnih.govnih.gov

The 2-hydroxy group in this compound makes it a candidate for the synthesis of azo dyes. The general synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile, for which this compound could serve. ajol.info

Supramolecular Chemistry and Molecular Recognition

The rigid and planar geometry of the quinoxaline scaffold makes it an excellent building block in supramolecular chemistry, where non-covalent interactions are used to construct complex, functional architectures. nih.govmdpi.com

Anion Receptors and Cavitands

While specific studies on this compound as an anion receptor are not available, the broader class of quinoxalinium salts has been shown to act as chemosensors for anions. researchgate.net These positively charged quinoxaline derivatives can interact with anions through electrostatic and hydrogen bonding interactions, leading to a change in their optical properties (color or fluorescence), which can be used for sensing. researchgate.net The formation of host-guest complexes is a key principle in this application. nih.govthno.orgnih.gov Functionalization of the 2-hydroxy group in this compound could lead to the development of novel anion sensors.

Rigid Subunits in Macrocyclic Architectures

The defined geometry and rigidity of the quinoxaline unit make it a valuable component for the construction of macrocycles and other complex supramolecular structures. By incorporating quinoxaline units into larger cyclic or cage-like molecules, chemists can create pre-organized cavities for molecular recognition and catalysis. The synthesis of such structures often relies on the predictable angles and planarity of the quinoxaline building block. Although no specific examples of macrocycles containing this compound were found, the general principles of supramolecular design suggest its potential as a rigid linker.

Corrosion Inhibition Studies

Quinoxaline derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy is attributed to their molecular structure, which includes nitrogen heteroatoms, aromatic rings, and often other functional groups containing oxygen or sulfur atoms. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.

The primary mechanism by which quinoxaline derivatives protect metals from corrosion is through adsorption onto the metal surface. This process involves the sharing of electrons between the inhibitor molecule and the metal. The nitrogen atoms within the quinoxaline ring, along with the π-electrons from the aromatic system, play a crucial role in this interaction by coordinating with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net

The adsorption of these compounds typically follows established models, with many studies showing that the process conforms to the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be a combination of physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), which involves charge sharing or transfer to form a coordinate-type bond. ddtjournal.comresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into these interactions. For methyl-substituted quinoxalinones on an Fe(110) surface, DFT analysis shows stable interaction energies, with orbital overlap between the molecule's s and p orbitals and the Fe 3d orbitals, indicating a degree of covalent bonding character. researchgate.net The presence of the methyl group, as in this compound, can influence the electron density distribution of the molecule, further modulating its adsorption characteristics and inhibition efficiency.

Table 1: Adsorption Characteristics of Quinoxaline Derivatives on Metal Surfaces

| Inhibitor Class | Adsorption Isotherm | Key Molecular Features for Adsorption | Interaction Type |

|---|---|---|---|

| Quinoxaline Derivatives | Langmuir | Nitrogen heteroatoms, π-electrons from aromatic rings | Physisorption and Chemisorption |

This table provides a generalized summary based on studies of various quinoxaline derivatives.

Research indicates that quinoxaline derivatives typically function as mixed-type corrosion inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Potentiodynamic polarization studies show that in the presence of quinoxaline inhibitors, the corrosion current density (Icorr) decreases significantly, while there is only a slight change in the corrosion potential (Ecorr). A small displacement in Ecorr suggests a mixed-type mechanism, as the inhibitor does not exclusively block one type of reaction. nih.govddtjournal.com

Future Perspectives and Research Challenges

Development of Sustainable and Eco-Friendly Synthetic Routes for 2-Hydroxy-6-methylquinoxaline

The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that directly impacts the synthesis of heterocyclic compounds like this compound. unibo.itmdpi.com Traditional synthetic methods for quinoxalines often involve harsh reaction conditions, toxic solvents, and the generation of significant chemical waste. researchgate.net Consequently, a primary future research challenge lies in the development of environmentally benign and economically viable synthetic strategies.

Key areas of focus for sustainable synthesis include:

Catalytic Approaches: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. researchgate.net Research into novel catalysts, such as sulfated polyborate, which has been shown to be effective for the synthesis of quinoxaline (B1680401) derivatives under solvent-free conditions, offers a promising avenue. ias.ac.in The development of catalysts that are not only efficient but also easily separable and recyclable is crucial for industrial applications. ias.ac.insciengine.com

Alternative Solvents and Reaction Conditions: Moving away from volatile organic compounds (VOCs) towards greener solvents like water, or employing solvent-free reaction conditions, significantly reduces the environmental impact of chemical processes. researchgate.netekb.eg Methodologies such as on-water synthesis, which can lead to higher yields and faster reaction rates, are being explored for quinoxaline derivatives. digitellinc.com Microwave and ultrasonic irradiation are other energy-efficient techniques that can accelerate reactions and reduce the need for harsh conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic strategies for this compound will likely focus on condensation reactions and other pathways that exhibit high atom economy, thereby minimizing waste generation. researchgate.net A method for preparing high-purity 2-hydroxyquinoxaline (B48720) has been patented, which involves the condensation of industrial glyoxylic acid solution with o-phenylenediamine (B120857). google.com

The following table summarizes some green and eco-friendly approaches for the synthesis of quinoxaline derivatives, which could be adapted for this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Synthesis | Use of reusable catalysts like sulfated polyborate or acidic ionic liquids. ias.ac.inoiccpress.com | High yields, short reaction times, easy catalyst recovery and reuse. ias.ac.in |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often with gentle heating. ias.ac.in | Reduced waste, lower cost, simplified workup procedures. ias.ac.in |

| On-Water Synthesis | Reactions are carried out in an aqueous medium where reactants may not be soluble. digitellinc.com | Often results in higher yields and faster reaction rates. digitellinc.com |

| Microwave/Ultrasonic-Assisted Synthesis | Use of alternative energy sources to drive reactions. researchgate.net | Rapid heating, shorter reaction times, and often higher yields. researchgate.net |

Elucidation of Complex Biological Mechanisms and Drug Metabolism Pathways

While quinoxaline derivatives have demonstrated a wide spectrum of biological activities, a comprehensive understanding of the precise molecular mechanisms of action for this compound remains a significant research challenge. researchgate.netnih.gov Future investigations will need to employ a combination of in vitro, in vivo, and in silico approaches to fully delineate its biological profile.

A critical area of investigation is the metabolism of this compound. The liver, equipped with a host of metabolic enzymes, is the primary site for the biotransformation of foreign compounds. libretexts.orgnih.gov The cytochrome P450 (CYP) superfamily of enzymes plays a central role in Phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions to introduce or unmask functional groups. mdpi.com Subsequent Phase II reactions, such as glucuronidation and sulfation, conjugate these modified compounds to increase their water solubility and facilitate their excretion.

Key research questions to be addressed include:

Identification of Metabolic Enzymes: Determining which specific CYP isozymes are responsible for the metabolism of this compound is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in its effects. nih.govnih.gov Studies on the metabolism of similar compounds like quinoline (B57606) have implicated CYP2A6 and CYP2E1. nih.gov

Metabolite Profiling: Identifying the major metabolites of this compound is essential to assess their potential bioactivity or toxicity. nih.gov The photocatalytic actions of 2-hydroxyquinoxaline, a related compound, have been shown to lead to the destruction of antioxidant vitamins and biogenic amines, highlighting the importance of understanding metabolite reactivity. tandfonline.com

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound is fundamental to understanding its therapeutic potential and possible side effects. Quinoxaline 1,4-di-N-oxides, for instance, exhibit a range of biological activities with varying mechanisms. nih.govnih.gov

The following table outlines the major phases of drug metabolism and key enzymes involved, which are relevant to the study of this compound.

| Phase of Metabolism | Key Reactions | Major Enzyme Families |

| Phase I | Oxidation, Reduction, Hydrolysis | Cytochrome P450 (CYP) enzymes |

| Phase II | Glucuronidation, Sulfation, Glutathione Conjugation | UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-Transferases (GSTs) |

Rational Design of Novel Bioactive Scaffolds with Enhanced Efficacy

The quinoxaline core represents a privileged scaffold in medicinal chemistry, and this compound provides a valuable starting point for the rational design of new therapeutic agents. mdpi.com Structure-activity relationship (SAR) studies are pivotal in this process, providing insights into how modifications to the chemical structure influence biological activity. nih.govresearchgate.net

Future research in this area will focus on:

Target-Based Design: With a better understanding of the molecular targets of this compound, researchers can design new derivatives with improved potency and selectivity. This involves using computational tools like molecular docking to predict the binding of novel compounds to their target proteins. researchgate.net

Scaffold Hopping and Bioisosteric Replacement: Exploring different heterocyclic scaffolds that mimic the key pharmacophoric features of this compound can lead to the discovery of novel chemotypes with improved drug-like properties.

Enhancing Supramolecular Interactions: The design of bioactive scaffolds that can form specific non-covalent interactions with their biological targets is a promising strategy to enhance efficacy. For instance, bioactive scaffolds with enhanced supramolecular motion have shown to promote recovery from spinal cord injury. nih.gov

The table below presents key considerations in the rational design of bioactive scaffolds based on this compound.

| Design Strategy | Approach | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematically modify the structure and assess the impact on biological activity. mdpi.comnih.gov | Identify key functional groups and structural features responsible for efficacy. mdpi.com |

| Molecular Modeling and Docking | Use computational methods to predict the binding of new derivatives to their biological targets. researchgate.net | Design compounds with higher binding affinity and selectivity. |

| Bioactive Scaffold Development | Create three-dimensional structures that can interact with biological systems to elicit a therapeutic response. mdpi.com | Develop novel therapeutic agents for a range of diseases. |

Exploration of Undiscovered Advanced Material Applications

The unique electronic and photophysical properties of the quinoxaline ring system suggest that this compound and its derivatives may have significant potential in the field of advanced materials. google.com While some applications of quinoxalines in organic electronics have been explored, there remains a vast, largely uncharted territory of potential uses.

Future research directions in materials science include:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives have been investigated as materials for various layers in OLED devices, including the hole transporting layer, the emitting layer (as a host or guest), and the electron transporting layer. google.com Their luminescence and thermal stability make them attractive candidates for developing more efficient and durable OLEDs. google.comrsc.org

Sensors: The ability of the quinoxaline nucleus to interact with various analytes through mechanisms like hydrogen bonding or metal coordination could be harnessed to develop novel chemical sensors.

Organic Semiconductors: The planar structure and extended π-system of quinoxalines make them suitable for applications in organic field-effect transistors (OFETs) and other organic electronic devices.

The following table highlights potential advanced material applications for this compound derivatives.

| Application Area | Potential Role of this compound Derivatives | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Hole transporting materials, emitting materials, electron transporting materials. google.com | Luminescence, thermal stability, charge transport properties. google.com |

| Chemical Sensors | Sensing materials for the detection of specific ions or molecules. | Ability to interact with analytes, leading to a measurable change in properties (e.g., color, fluorescence). |

| Organic Electronics | Active components in organic field-effect transistors (OFETs) and other electronic devices. | Semiconductor properties, processability. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-6-methylquinoxaline, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, 2-hydroxyquinoxaline derivatives are synthesized via condensation of glyoxylic acid with o-phenylenediamine under acidic conditions . To introduce the 6-methyl group, methylated precursors (e.g., 3-methyl-1,2-diaminobenzene) can be used. Optimization includes adjusting molar ratios (e.g., 1:1.2 for diamine to carbonyl), temperature (80–100°C), and reaction duration (6–12 hours). Yields improve with inert atmospheres (N₂/Ar) and catalysts like acetic acid. TLC monitoring (silica gel, ethyl acetate/hexane eluent) ensures reaction progress .

Q. How can purification challenges (e.g., by-product removal) be addressed for this compound?

- Methodological Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) effectively removes polar by-products. Column chromatography (silica gel, gradient elution with dichloromethane/methanol) resolves non-polar impurities. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies hydroxyl (δ 10.2–11.5 ppm) and methyl (δ 2.3–2.6 ppm) protons. ¹³C NMR confirms quinoxaline ring carbons (δ 140–160 ppm) .

- IR : O-H stretch (3200–3400 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 175.1) validates molecular weight .

Advanced Research Questions

Q. How can AI-driven synthesis planning improve the efficiency of this compound production?

- Methodological Answer : AI tools (e.g., Reaxys/Pistachio databases) predict feasible routes by analyzing substituent compatibility. For example, retrosynthetic analysis may prioritize methyl group introduction via Friedel-Crafts alkylation. These models reduce trial-and-error, achieving >80% route accuracy .

Q. What experimental designs are recommended for evaluating the antioxidant activity of this compound?

- Methodological Answer :

- DPPH Assay : Dissolve the compound in DMSO (0.1–100 µM), mix with DPPH solution (0.1 mM in ethanol), and measure absorbance at 517 nm after 30 minutes. IC₅₀ values <50 µM indicate significant activity .

- SOD Mimic Activity : Use a cytochrome C reduction assay with xanthine/xanthine oxidase to measure superoxide scavenging .

Q. How do solubility and thermal stability impact formulation studies?

- Methodological Answer :

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. Poor aqueous solubility (<0.1 mg/mL) necessitates nanoformulation (e.g., liposomes) .

- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) reveals decomposition temperatures (>200°C preferred) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Cross-validate using multiple assays (e.g., antimicrobial + cytotoxicity). For instance, if a study reports high antimicrobial activity but low cytotoxicity, confirm via time-kill assays and mammalian cell viability tests (e.g., MTT on HEK293 cells) .

Q. What substituent modifications enhance the bioactivity of this compound?

- Methodological Answer :

- Methyl Group : Enhances lipophilicity (logP +0.5), improving membrane permeability.

- Hydroxyl Group : Critical for hydrogen bonding with target enzymes (e.g., kinases). Replace with methoxy to assess SAR .

Q. What mechanistic insights can molecular docking provide for this compound?

- Methodological Answer : Dock the compound into ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina. Binding energy <−7 kcal/mol and hydrogen bonds with Lys721/Met793 suggest inhibitory potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.